molecular formula C8H15F6NO4S3 B1591454 Triethylsulfonium Bis(trifluoromethanesulfonyl)imide CAS No. 321746-49-0

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide

Cat. No. B1591454
CAS RN: 321746-49-0
M. Wt: 399.4 g/mol
InChI Key: BLODSRKENWXTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is a room-temperature ionic liquid (RTIL) that can be used as an electrolyte in electrochemical double-layer supercapacitors . It is a clear, colorless to yellow substance . Symmetric and aliphatic trialkylsulfonium cations form room temperature molten salts with bis(trifluoromethylsulfonyl)imide .


Synthesis Analysis

Ionic liquid trimethylsulfonium bis(trifluoromethylsulfonyl)imide was synthesized to obtain solid polymer electrolyte (SPE) membranes by mixing it with polyethylene oxide and sodium perchlorate (NaClO4) .


Molecular Structure Analysis

The molecular formula of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is C8H15F6NO4S3 . The InChI Key is BLODSRKENWXTLO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is used in the studies of structure effect of ions on electrochemical windows (EWs) .


Physical And Chemical Properties Analysis

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is a clear, colorless to yellow substance . Its water content (Karl Fischer Titration) is ≤0.5% . It has been found that upon adding organic electrolytes such as ethylene carbonate, dimethyl carbonate or diethyl carbonate to these ionic liquids, there has been significant improvement in the conductivity as well as on the operative voltage of the cell .

Scientific Research Applications

Fuel Cell Electrolytes

Triethylsulfonium bis(trifluoromethylsulfonyl)imide has been used in the development of Proton-Conducting Properties of a Bronsted Acid-Base Ionic Liquid and Ionic Melts . These are used in Fuel Cell Electrolytes , which are crucial for the operation of fuel cells. The compound forms room temperature molten salts (RTMS) with bis(trifluoromethylsulfonyl)imide (TFSI), which are used in these electrolytes .

Electrochemical Double-Layer Supercapacitors

This compound is used as an electrolyte in Electrochemical Double-Layer Supercapacitors . These supercapacitors are energy storage devices that offer high power density and long cycle life, which makes them useful in various applications ranging from portable electronics to electric vehicles .

Studies of Structure Effect of Ions on Electrochemical Windows

Triethylsulfonium bis(trifluoromethylsulfonyl)imide is used as a model ionic liquid in the studies of Structure Effect of Ions on Electrochemical Windows (EWs) . These studies are important for understanding the behavior of ions in different environments .

Construction of Symmetrical Electrical-Double Layer Capacitors

This compound is a component of the gel polymer electrolyte, which is used in the Construction of Symmetrical Electrical-Double Layer Capacitors . These capacitors have applications in energy storage and delivery .

In-Plane Supercapacitor Devices

Triethylsulfonium bis(trifluoromethylsulfonyl)imide is used as an electrolyte in In-Plane Supercapacitor Devices . These devices are a type of supercapacitor that are designed for on-chip energy storage .

Mechanism of Action

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is used as an electrolyte in electrochemical double-layer supercapacitors . It has been used in the studies of proton-conducting properties of a Bronsted Acid-Base Ionic Liquid and Ionic Melts consisting of Bis(trifluoromethanesulfonyl)imide and Benzimidazole for Fuel Cell Electrolytes .

Safety and Hazards

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide has exhibited a useful set of physical–chemical and electrochemical properties, which make them good prospective electrolytes for electrochemical double-layer capacitors and rechargeable lithium batteries . It has been used in the studies of proton-conducting properties of a Bronsted Acid-Base Ionic Liquid and Ionic Melts consisting of Bis(trifluoromethanesulfonyl)imide and Benzimidazole for Fuel Cell Electrolytes . The reported results will be interesting for researchers who develop Li-based energy storage devices that use room-temperature ionic liquids as non-volatile and electrochemically stable media .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;triethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15S.C2F6NO4S2/c1-4-7(5-2)6-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLODSRKENWXTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S+](CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F6NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047888
Record name Triethylsulfonium bis(trifluoromethanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylsulfonium Bis(trifluoromethanesulfonyl)imide

CAS RN

321746-49-0
Record name Triethylsulfonium bis(trifluoromethanesulfonyl)imide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321746490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylsulfonium bis(trifluoromethanesulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylsulfonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLSULFONIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ6SR432FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 4
Reactant of Route 4
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 5
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 6
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.